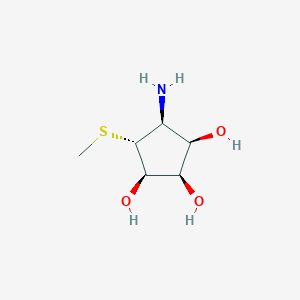
cis-Aconitic anhydride
Vue d'ensemble
Description
Cis-Aconitic anhydride, also referred to as cis-aconitic acid anhydride, is an organic compound naturally found and extensively employed in scientific research and laboratory settings . This crystalline, white powder exhibits a melting point of 180-182° C and a density of 1.2 g/cm3, while showcasing solubility in water, ethanol, and methanol . It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups initiated by the amino groups in methoxy poly(ethylene glycol)-block-poly(L-lysine) .
Synthesis Analysis
The synthesis of cis-aconitic anhydride typically involves the reaction between cis-aconitic acid and acetic anhydride in the presence of a catalyst . This reaction occurs at temperatures ranging from 80-100° C and lasts for approximately 4-6 hours . The resulting cis-aconitic anhydride yields an approximate 85-90% conversion rate . It can also react with amines and amino acids, a process crucial in monomer synthesis for biomedical applications.Molecular Structure Analysis
The molecular structure of cis-Aconitic anhydride has been studied using various techniques . The value for the conversion cis-aconitic anhydride → trans-aconitic anhydride is ΔH isom. = H trans − H cis = −30.66 kJ mol −1, where H trans and H cis denote enthalpies of the trans- and cis-isomers, respectively .Chemical Reactions Analysis
Thermal decomposition of cis-aconitic acid has been studied using the TG-MS, TG-FTIR, and DSC techniques . The measurements were carried out in an argon atmosphere over a temperature range of 293–673 K .Physical And Chemical Properties Analysis
Cis-Aconitic anhydride is a crystalline, white powder with a melting point of 180-182° C and a density of 1.2 g/cm3 . It is soluble in water, ethanol, and methanol .Applications De Recherche Scientifique
Preparation of Poly (Amino Acid)-Containing Copolymers
cis-Aconitic anhydride is used in the preparation of poly (amino acid)-containing copolymers with gradient pH-sensitive side groups . These side groups are initiated by the amino groups in methoxy poly (ethylene glycol)-block-poly (L-lysine) .
Preparation of pH-Sensitive Anti-Tumor Prodrug Nanoparticles
Another application of cis-Aconitic anhydride is in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . This is achieved by conjugating cis-Aconitic anhydride with D-alfa-tocopheryl polyethylene glycol 1000 succinate (TPGS) .
Mécanisme D'action
Target of Action
The primary target of cis-Aconitic anhydride is the enzyme aconitase . Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle . It catalyzes the isomerization of citrate to isocitrate via cis-aconitate .
Mode of Action
Cis-Aconitic anhydride interacts with its target, aconitase, by acting as a substrate for the enzyme . The enzyme aconitase specifically activates cis-aconitic acid, leading to the interconversion of citric and isocitric acids . This interaction results in changes in the TCA cycle, affecting energy production within the cell .
Biochemical Pathways
The biochemical pathway primarily affected by cis-Aconitic anhydride is the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide . Cis-Aconitic anhydride, as a substrate for aconitase, plays a role in the isomerization of citrate to isocitrate, a critical step in the TCA cycle .
Pharmacokinetics
It’s known that the compound can be produced industrially from glucose by fermentation with aspergillus terreus . The bioavailability of cis-Aconitic anhydride would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual.
Result of Action
The molecular and cellular effects of cis-Aconitic anhydride’s action are primarily related to its impact on the TCA cycle . By acting as a substrate for aconitase, it influences the production of energy within the cell . Additionally, cis-Aconitic anhydride has been shown to have anti-inflammatory effects, reducing the release of TNF-α and phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Aconitic anhydride. For instance, thermal decomposition of cis-Aconitic anhydride has been studied using various techniques, and the measurements were carried out in an argon atmosphere over a temperature range of 293–673 K . The stability and reactivity of cis-Aconitic anhydride can be influenced by pH and temperature .
Safety and Hazards
Cis-Aconitic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Aconitic anhydride | |
CAS RN |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aconitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Aconitic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACONITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)



